molecular formula C19H28N2O3S2 B015747 Metaphit methanesulfonate salt CAS No. 99287-12-4

Metaphit methanesulfonate salt

Cat. No. B015747
CAS RN: 99287-12-4
M. Wt: 396.6 g/mol
InChI Key: ZASHKPXYYPYQRI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to metaphit methanesulfonate salt involves various chemical reactions, including electrophilic substitution reactions and direct conversion methods. For instance, the synthesis of bis(indolyl)methanes, which may share synthetic routes with metaphit methanesulfonate salt, can be catalyzed by aminosulfonic acid under ultrasound irradiation in ethanol aqueous solution, yielding significant product percentages (Ji-tai Li et al., 2006). Additionally, a direct route to methanesulfonic acid, which could be a precursor or related compound, involves the combination of methane and sulfur trioxide directly in sulfuric acid, showcasing a process with high selectivity and yield (Christian Díaz-Urrutia & T. Ott, 2019).

Molecular Structure Analysis

The molecular structure of related methanesulfonate salts has been characterized through various analytical techniques. For example, the crystal structure of a methanesulfonate salt of 4-(N-Methyl)pyridinium boronic acid was determined by X-ray crystallography, providing insights into the arrangement of atoms and the type of bonds present within the compound, which could be analogous to the structural aspects of metaphit methanesulfonate salt (2022).

Chemical Reactions and Properties

Methanesulfonic acid and its derivatives participate in various chemical reactions, demonstrating a range of chemical properties. For instance, the activation of methane to CH3+ in the synthesis of methanesulfonic acid involves a cationic chain mechanism, suggesting potential chemical pathways in the synthesis or reactivity of metaphit methanesulfonate salt (Christian Díaz-Urrutia & T. Ott, 2019). Additionally, reactions of aliphatic methanesulfonates have been explored, revealing their utility as intermediates in various syntheses, which could be related to the chemical behavior of metaphit methanesulfonate salt (F. Spener, 1973).

Physical Properties Analysis

The physical properties of methanesulfonic acid and its derivatives, such as solubility, conductivity, and thermal stability, have been extensively studied. These properties are crucial for understanding the behavior of metaphit methanesulfonate salt in different conditions. For example, the aqueous solubility and conductivity of methanesulfonic acid solutions highlight the compound's potential applications in electrochemical processes, which may also relate to the utility of metaphit methanesulfonate salt (M. Gernon et al., 1999).

Chemical Properties Analysis

The chemical properties of methanesulfonic acid, such as its reactivity with other substances and its role in various chemical reactions, provide insight into the behavior of metaphit methanesulfonate salt. For instance, the ability of methanesulfonic acid to react with metal halides forming methanesulfonate salts underlines the versatility and reactivity of these compounds, which can inform the understanding of metaphit methanesulfonate salt's chemical properties (Kai Chung Kwong et al., 2018).

Scientific Research Applications

  • Peptide Synthesis : Methanesulfonic acid was used as a deprotecting reagent for the synthesis of peptides corresponding to α-endorphin and γ-endorphin, which have analgesic potencies (Kubota et al., 1979).

  • Catalysis in Organic Synthesis : It serves as a catalyst for the electrophilic addition of long-chain olefins to benzene, showing high selectivity for phenyldodecanes and being biodegradable (Luong et al., 2004).

  • Retinal Protection : Methanesulfonic acid sodium salt protects the retina from acute light damage in mice by inhibiting mitochondrial cell death cascades (Wang, Gu, & Xu, 2012).

  • Microbial Metabolism : Diverse aerobic bacteria use methanesulfonic acid as a source of sulfur for growth. Some specialized methylotrophs can use it as a carbon and energy substrate to support growth (Kelly & Murrell, 1999).

  • Aerosol Chemistry : Methanesulfonate may only have minor impacts on the cloud condensation nucleation activity of marine aerosol (Tang et al., 2019).

  • Fuel Cell Technology : Doping chitosan with methanesulfonic acid and sodium salts of dodecylbenzene sulfonic acid improves thermal stability, mechanical properties, and proton conductivity for fuel cell applications (Vijayalekshmi & Khastgir, 2017).

  • Genetic Research : Ethyl methanesulfonate (EMS) can induce dominant and recessive lethal mutations in the oocytes of the parasitic wasp Habrobracon (Löbbecke & Borstel, 1962).

  • Paleoclimatology : Methanesulfonate salt (CH3SO3)2Mg nH2O found in the Dome Fuji ice core is most prevalent in Last Glacial Maximum ice, indicating historical climatic conditions (Sakurai et al., 2010).

  • Aerosol-Particle Interaction : Gaseous methanesulfonic acid reacts with calcium carbonate and kaolinite particles, producing methanesulfonate in the condensed phase (Tang, Li, & Zhu, 2010).

  • Environmental Chemistry : Sodium methanesulfonate has a notable effective density, influencing its behavior in environmental processes (Perraud, Smith, & Olfert, 2023).

  • Methane Activation : Methanesulfonic acid is a product of direct methane activation, serving as an efficient route for chemical synthesis (Mukhopadhyay & Bell, 2003; Díaz-Urrutia & Ott, 2019).

  • Atmospheric Chemistry : Heterogeneous OH oxidation of methanesulfonic acid and its sodium salt in aerosols reveals chemical transformations important for atmospheric chemistry (Kwong et al., 2018).

  • Electrochemistry : MSA(aq) is an ideal electrolyte for electrochemical processes, especially in the tin and lead industries, with environmental advantages like effluent treatment and acid recovery (Gernon et al., 1999).

  • Analytical Chemistry : A method for determining methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid using high-performance liquid chromatography was developed (Zhou et al., 2017).

  • Thermal Analysis : Thermal decomposition and dehydration kinetic studies on hydrated Co(II) methanesulfonate provided insights into its stability and decomposition products (Su, Jiang, & Gong, 2005).

  • Water Quality : Halogenated methanesulfonic acids, including trifluoromethanesulfonic acid, were detected in drinking water, raising concerns for human health (Zahn, Frömel, & Knepper, 2016).

Safety And Hazards

Metaphit methanesulfonate salt is a non-combustible solid . It should be handled with personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves . It should be stored in a desiccated condition . Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

1-[1-(3-isothiocyanatophenyl)cyclohexyl]piperidine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2S.CH4O3S/c21-15-19-17-9-7-8-16(14-17)18(10-3-1-4-11-18)20-12-5-2-6-13-20;1-5(2,3)4/h7-9,14H,1-6,10-13H2;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASHKPXYYPYQRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CCC(CC1)(C2=CC(=CC=C2)N=C=S)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Metaphit methanesulfonate salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
D Zivanovic, O Stanojlovic, S Mirkovic… - Developmental brain …, 2005 - Elsevier
Ontogenetic differences in susceptibility to metaphit (1-(1-(3-isothiocyanatophenyl)cyclohexyl)-piperidine)-induced audiogenic seizures were examined in young, developing (ages: 12, …
MN Lipovac, EA Debler, BV Zlokovic, AE Jacobson… - …, 1993 - Wiley Online Library
… In addition, the following drugs were used: metaphit methanesulfonate salt synthesized according to the procedure of Wang et al. (1986) and ['Hlmetaphit synthesized in our Bethesda …
X Zhang, S Jiang, J Yu, PM Kuzontkoski… - Physiological …, 2015 - Wiley Online Library
… Specific inhibitors for the dopamine-4 receptor (Sonepiprazole hydrate) and the sigma-1 receptor (Metaphit methanesulfonate salt) were purchased from Sigma-Aldrich. Anti-phospho-…
EA Debler, MN Lipovac, A Lajtha, BV Zlokovic… - …, 1993 - Wiley Online Library
… In addition, the following drugs were used: metaphit methanesulfonate salt, synthesized according to the procedure of Wang et al. (1986) in our Bethesda laboratory; PCP hydrochloride, …

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